Absence of Target Engagement Data Precludes Comparison to TSPO Ligands Alpidem and PK11195
No published TSPO binding affinity (Ki, IC50, or Kd) data exist for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide. In contrast, established TSPO ligands alpidem (Ki = 0.5 nM [1]) and PK11195 (Ki = 0.40 ± 0.05 nM in C6 glioma cell membranes [2]) have well-characterized subnanomolar affinities. Without experimental binding data, no differentiation claim can be made regarding TSPO target engagement.
| Evidence Dimension | TSPO binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Alpidem: Ki = 0.5 nM; PK11195: Ki = 0.40 ± 0.05 nM |
| Quantified Difference | Cannot be calculated – target compound lacks any binding data |
| Conditions | Radioligand displacement assays using [3H]PK11195 or [3H]flunitrazepam in C6 glioma cell membranes or recombinant TSPO |
Why This Matters
Procurement decisions based on assumed TSPO binding of this compound are unsupported by evidence; established ligands with validated affinity data should be used for TSPO-targeted studies.
- [1] BindingDB; Targetmine. Alpidem TSPO Ki = 0.5 nM. View Source
- [2] BindingDB BDBM22032. PK11195 TSPO Ki = 0.40 ± 0.05 nM in rat C6 glioma cell membranes measured by [3H]PK11195 displacement. View Source
